4'-(1,3-Dioxolan-2-YL)-3-fluorobenzophenone
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Overview
Description
4’-(1,3-Dioxolan-2-YL)-3-fluorobenzophenone is an organic compound that features a benzophenone core substituted with a 1,3-dioxolane ring and a fluorine atom. This compound is of interest due to its unique structural properties, which make it useful in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(1,3-Dioxolan-2-YL)-3-fluorobenzophenone typically involves the acetalization of benzophenone derivatives with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include:
Catalysts: Brönsted or Lewis acids such as toluenesulfonic acid or zirconium tetrachloride.
Solvents: Toluene or tetrahydrofuran.
Temperature: Reflux conditions to facilitate the removal of water using a Dean-Stark apparatus.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of eco-friendly reductants like glucose in alkaline medium has also been explored for related compounds .
Chemical Reactions Analysis
Types of Reactions
4’-(1,3-Dioxolan-2-YL)-3-fluorobenzophenone can undergo various chemical reactions, including:
Oxidation: Using agents like potassium permanganate or osmium tetroxide.
Reduction: Employing reagents such as lithium aluminium hydride or sodium borohydride.
Substitution: Halogenation reactions with reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Lithium aluminium hydride in dry ether.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion to alcohols.
Substitution: Introduction of halogen atoms at specific positions on the benzophenone core.
Scientific Research Applications
4’-(1,3-Dioxolan-2-YL)-3-fluorobenzophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 4’-(1,3-Dioxolan-2-YL)-3-fluorobenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The 1,3-dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during chemical transformations . The fluorine atom enhances the compound’s stability and reactivity by influencing the electronic properties of the benzophenone core .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane derivatives: Similar in structure but with a six-membered ring instead of a five-membered dioxolane ring.
Fluorobenzophenone derivatives: Compounds with similar benzophenone cores but different substituents.
Uniqueness
4’-(1,3-Dioxolan-2-YL)-3-fluorobenzophenone is unique due to the combination of the 1,3-dioxolane ring and the fluorine atom, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
[4-(1,3-dioxolan-2-yl)phenyl]-(3-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO3/c17-14-3-1-2-13(10-14)15(18)11-4-6-12(7-5-11)16-19-8-9-20-16/h1-7,10,16H,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQGRWVDMUZSEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645112 |
Source
|
Record name | [4-(1,3-Dioxolan-2-yl)phenyl](3-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-12-8 |
Source
|
Record name | Methanone, [4-(1,3-dioxolan-2-yl)phenyl](3-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898760-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(1,3-Dioxolan-2-yl)phenyl](3-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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